molecular formula C9H15ClN2 B1341022 (2-Ethyl-6-methylphenyl)hydrazine hydrochloride CAS No. 74404-33-4

(2-Ethyl-6-methylphenyl)hydrazine hydrochloride

Cat. No.: B1341022
CAS No.: 74404-33-4
M. Wt: 186.68 g/mol
InChI Key: LTOUAKISXFTZNV-UHFFFAOYSA-N
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Description

(2-Ethyl-6-methylphenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C9H14N2·HCl. It is a hydrazine derivative, characterized by the presence of an ethyl group at the 2-position and a methyl group at the 6-position on the phenyl ring. This compound is commonly used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethyl-6-methylphenyl)hydrazine hydrochloride typically involves the reaction of 2-ethyl-6-methylphenylhydrazine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{C}9\text{H}{14}\text{N}_2 + \text{HCl} \rightarrow \text{C}9\text{H}{14}\text{N}_2\cdot\text{HCl} ]

The reaction is usually conducted at room temperature, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, and the product is often used as an intermediate in the synthesis of other chemical compounds .

Chemical Reactions Analysis

Types of Reactions

(2-Ethyl-6-methylphenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Ethyl-6-methylphenyl)hydrazine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications and as a precursor in drug synthesis.

    Industry: Used in the production of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of (2-Ethyl-6-methylphenyl)hydrazine hydrochloride involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophiles, leading to the formation of stable products. The compound can also undergo redox reactions, influencing cellular pathways and biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    Phenylhydrazine hydrochloride: Lacks the ethyl and methyl substituents.

    2-Methylphenylhydrazine hydrochloride: Lacks the ethyl substituent.

    2-Ethylphenylhydrazine hydrochloride: Lacks the methyl substituent.

Uniqueness

(2-Ethyl-6-methylphenyl)hydrazine hydrochloride is unique due to the presence of both ethyl and methyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it valuable in specific chemical reactions and applications .

Properties

IUPAC Name

(2-ethyl-6-methylphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.ClH/c1-3-8-6-4-5-7(2)9(8)11-10;/h4-6,11H,3,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOUAKISXFTZNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NN)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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